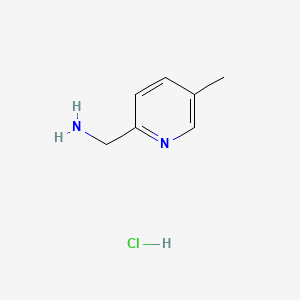

![molecular formula C11H12FN B598917 7'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] CAS No. 1203683-68-4](/img/structure/B598917.png)

7'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

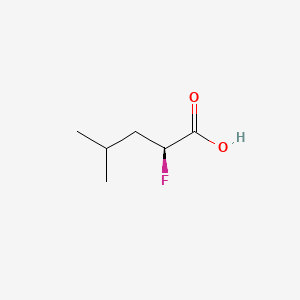

7’-Fluoro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline] is a chemical compound with the molecular formula C11H12FN .

Molecular Structure Analysis

The molecular structure of this compound consists of a spiro[cyclopropane-1,4’-isoquinoline] core with a fluoro substituent at the 7’ position .Physical And Chemical Properties Analysis

This compound has a molecular weight of 177.22 and its physical and chemical properties include a density of 1.2±0.1 g/cm3 .Aplicaciones Científicas De Investigación

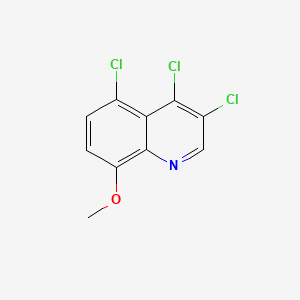

Pharmacological Importance of Isoquinoline Derivatives

Isoquinoline derivatives exhibit a broad spectrum of biological activities, including antifungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial properties. These compounds, due to their structural diversity and bioactivity, have been a focal point for developing novel low-molecular-weight inhibitors for various pharmacotherapeutic applications (Danao et al., 2021).

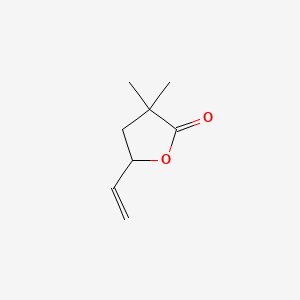

Applications in Fragrance Chemistry

Cyclopropanation processes have significant implications in fragrance chemistry, leading to the development of high-impact fragrance ingredients with superior olfactory impacts. These include Javanol®, Serenolide®, Toscanol®, and Pashminol®, demonstrating the role of cyclopropane modifications in enhancing the performance of fragrance compounds (Schröder, 2014).

Fluorine as a Hydrogen Bond Acceptor

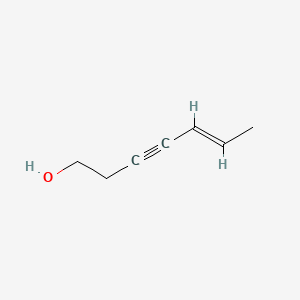

The role of fluorine in hydrogen bonding is critical for designing molecules with specific interactions. Fluorine's ability to act as a hydrogen bond acceptor impacts the stability and reactivity of organic compounds, influencing their pharmacological and physicochemical properties. This characteristic is essential for understanding the interactions of fluorinated compounds within biological systems and their potential utility in drug design (Howard et al., 1996).

Oxyfunctionalization of Activated CH2 Groups Adjacent to Cyclopropane

The oxidation of cyclopropane-containing compounds into cyclopropylketones presents a direct pathway towards the synthesis of functionally rich cyclopropane derivatives. This process is significant for the development of novel organic compounds with potential applications in drug development and synthetic organic chemistry (Sedenkova et al., 2018).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

7-fluorospiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane] |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN/c12-9-1-2-10-8(5-9)6-13-7-11(10)3-4-11/h1-2,5,13H,3-4,6-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJGQFOUHYJKAJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12CNCC3=C2C=CC(=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745171 |

Source

|

| Record name | 7'-Fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] | |

CAS RN |

1203683-68-4 |

Source

|

| Record name | 7'-Fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[4-[2-[4-(Hexylsulfonyl)phenyl]ethenyl]phenoxy]-1-hexanol](/img/no-structure.png)

![(2R,5R)-1-{[(2R,5R)-2,5-Diethylpyrrolidin-1-YL]methylene}-2,5-diethylpyrrolidinium tetrafluoroborate](/img/structure/B598845.png)

![5-Bromo-7-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B598848.png)

![3-(Benzoyloxy)-2-(methoxycarbonyl)-8-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B598850.png)

![6-(3-Hydroxyprop-1-ynyl)-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B598854.png)